molecular formula C12H14N4O B8630873 5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carboxamide

5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B8630873
M. Wt: 230.27 g/mol
InChI Key: SEOASTPYKQZWCJ-UHFFFAOYSA-N
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Patent
US07615558B2

Procedure details

2 g (9.4 mmol) of 5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile (Example 1A) are dissolved in 25 ml of ethanol, and a mixture of 20 ml of 30% strength hydrogen peroxide and 40 ml of 25% strength ammonia is added. The solution is stirred at room temperature overnight and then concentrated to about 15 ml in a rotary evaporator. The oily emulsion resulting thereby is taken up in dichloromethane. It is washed several times with water and saturated sodium thiosulphate solution. Drying over magnesium sulphate is followed by removal of the solvent in vacuo. The residue is purified by preparative HPLC (YMC Gel ODS-AQ S 5/15 μm; eluent A: water, eluent B: acetonitrile; gradient: 0 min 30% B, 5 min 30% B, 50 min 95% B). 0.88 g (40% of theory) of the product is obtained as colourless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=2[CH3:14])[N:5]=[CH:4][C:3]=1[C:15]#[N:16].[OH:17]O.N>C(O)C.ClCCl>[NH2:1][C:2]1[N:6]([C:7]2[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=2[CH3:14])[N:5]=[CH:4][C:3]=1[C:15]([NH2:16])=[O:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1C)C)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 15 ml in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The oily emulsion resulting
WASH
Type
WASH
Details
It is washed several times with water and saturated sodium thiosulphate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
is followed by removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by preparative HPLC (YMC Gel ODS-AQ S 5/15 μm; eluent A: water, eluent B: acetonitrile; gradient: 0 min 30% B, 5 min 30% B, 50 min 95% B)
Duration
50 min
CUSTOM
Type
CUSTOM
Details
0.88 g (40% of theory) of the product is obtained as colourless solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C=NN1C1=C(C=CC=C1C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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